molecular formula C22H18FN3OS B2826619 2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941896-32-8

2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2826619
CAS RN: 941896-32-8
M. Wt: 391.46
InChI Key: SBMNTIMYDOIOFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. For example, the Suzuki-Miyaura cross-coupling reaction could be a potential method for the formation of the benzothiazole moiety .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the fluorophenyl group might be susceptible to nucleophilic aromatic substitution reactions .

Scientific Research Applications

Anticancer Potential

Compounds structurally similar to the specified acetamide have been synthesized and evaluated for their anticancer activities. For instance, novel fluoro substituted benzo[b]pyran compounds have demonstrated significant anticancer activity at low concentrations against human lung, breast, and CNS cancer cell lines, compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Moreover, thiazolyl N-benzyl-substituted acetamide derivatives, with modifications in the pyridine and thiazole rings, have shown promising Src kinase inhibitory and anticancer activities, suggesting the critical role of these moieties in enhancing the compounds' biological activities (Fallah-Tafti et al., 2011).

Enzyme Inhibition

Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have led to the development of compounds that exhibit potent inhibitory effects. These studies aim to improve metabolic stability and reduce metabolic deacetylation, highlighting the therapeutic potential of acetamide derivatives in targeting key signaling pathways involved in cancer progression (Stec et al., 2011).

Photovoltaic and Optical Applications

Benzothiazolinone acetamide analogs have been explored for their photovoltaic efficiency and optical properties. Spectroscopic and quantum mechanical studies have shown that these compounds exhibit good light harvesting efficiency (LHE) and free energy of electron injection, making them potential photosensitizers in dye-sensitized solar cells (DSSCs). Their non-linear optical (NLO) activities suggest applications in the development of optical materials (Mary et al., 2020).

Anti-inflammatory Activity

Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity. These findings indicate the potential of acetamide derivatives in the development of new anti-inflammatory agents (Sunder et al., 2013).

properties

IUPAC Name

2-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c1-15-5-10-19-20(12-15)28-22(25-19)26(14-18-4-2-3-11-24-18)21(27)13-16-6-8-17(23)9-7-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMNTIMYDOIOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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